molecular formula C10H10N2 B6335990 4-p-Tolyl-1H-imidazole CAS No. 670-91-7

4-p-Tolyl-1H-imidazole

Cat. No.: B6335990
CAS No.: 670-91-7
M. Wt: 158.20 g/mol
InChI Key: CYGFZUOECZAJFD-UHFFFAOYSA-N
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Description

4-p-Tolyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a p-tolyl group at the 4-position. Imidazoles are known for their diverse biological activities and are integral to many natural and synthetic compounds. The presence of the p-tolyl group enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-p-Tolyl-1H-imidazole typically involves multi-component reactions. One common method includes the condensation of benzoin, aniline, ammonium acetate, and p-tolualdehyde in the presence of a catalyst such as tetrabutylammonium peroxy disulfate (TBAPDS) under reflux conditions in acetonitrile . This reaction is carried out at temperatures between 60-65°C for 2-3 hours, yielding the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound may employ similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and reduce production costs. The scalability of these reactions ensures that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4-p-Tolyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where the imidazole ring reacts with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or otherwise substituted imidazole compounds.

Scientific Research Applications

4-p-Tolyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-p-Tolyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids and proteins, disrupting normal cellular functions and leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

    1H-imidazole: The parent compound without the p-tolyl substitution.

    2-Phenyl-1H-imidazole: Another substituted imidazole with a phenyl group at the 2-position.

    4,5-Diphenyl-1H-imidazole: Featuring phenyl groups at both the 4 and 5 positions.

Uniqueness: 4-p-Tolyl-1H-imidazole is unique due to the presence of the p-tolyl group, which imparts distinct chemical properties and enhances its biological activity compared to other imidazole derivatives .

Properties

IUPAC Name

5-(4-methylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGFZUOECZAJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371711
Record name 5-(4-methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670-91-7
Record name 5-(4-methylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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